molecular formula C6H4Cl2NNaO3S B7823719 sodium;4-amino-2,5-dichlorobenzenesulfonate

sodium;4-amino-2,5-dichlorobenzenesulfonate

Cat. No.: B7823719
M. Wt: 264.06 g/mol
InChI Key: MOJYHTGMAPQZMC-UHFFFAOYSA-M
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Description

Methyl 1H-indazole-6-carboxylate, also known by its PubChem sodium;4-amino-2,5-dichlorobenzenesulfonate, is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.18 g/mol . This compound is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1H-indazole-6-carboxylate can be synthesized through several methods. One common route involves the cyclization of appropriate hydrazones with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically requires a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of methyl 1H-indazole-6-carboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1H-indazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of methyl 1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 1H-indazole-6-carboxylate is unique due to its specific functional groups and reactivity, making it a valuable intermediate in organic synthesis and research. Its versatility in undergoing various chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

sodium;4-amino-2,5-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJYHTGMAPQZMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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